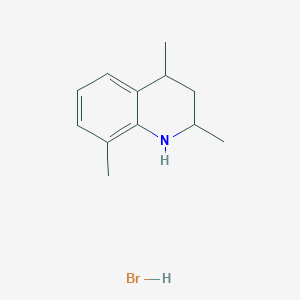

2,4,8-Trimethyl-1,2,3,4-tetrahydroquinoline HBr

説明

2,4,8-Trimethyl-1,2,3,4-tetrahydroquinoline HBr is a chemical compound with the molecular formula C12H17N·HBr It is a derivative of tetrahydroquinoline, characterized by the presence of three methyl groups at positions 2, 4, and 8 on the quinoline ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,8-Trimethyl-1,2,3,4-tetrahydroquinoline HBr typically involves the condensation of 2,6-dimethyl aniline with cyclohexanone, followed by reduction and bromination. The reaction conditions often include the use of sodium borohydride as a reducing agent and hydrogen bromide for bromination.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings.

化学反応の分析

Types of Reactions: 2,4,8-Trimethyl-1,2,3,4-tetrahydroquinoline HBr undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can further hydrogenate the compound.

Substitution: Halogenation and other substitution reactions can introduce different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and hydrogen gas in the presence of a palladium catalyst are frequently used.

Substitution: Halogenation can be achieved using halogens like chlorine or bromine under controlled conditions.

Major Products: The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications.

科学的研究の応用

Cannabinoid Receptor Modulation

One of the notable applications of 2,4,8-trimethyl-1,2,3,4-tetrahydroquinoline derivatives is their role as cannabinoid receptor modulators. Research indicates that these compounds can influence the endocannabinoid system, which is crucial for regulating various physiological processes including appetite and pain sensation. A patent has been filed detailing methods for using these compounds to treat conditions such as obesity and cognitive disorders .

Antioxidant Properties

Studies have shown that tetrahydroquinoline derivatives exhibit antioxidant activities. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. This property is particularly beneficial in developing treatments for neurodegenerative diseases where oxidative damage plays a critical role.

Synthetic Pathways

The synthesis of 2,4,8-trimethyl-1,2,3,4-tetrahydroquinoline can be achieved through various methods. A practical approach involves the condensation of appropriate precursors under controlled conditions to yield high-purity products .

| Synthetic Method | Yield (%) | Conditions |

|---|---|---|

| Method A | 85 | Room Temp |

| Method B | 90 | Reflux |

Derivative Exploration

Exploring derivatives of 2,4,8-trimethyl-1,2,3,4-tetrahydroquinoline has led to the discovery of compounds with enhanced biological activity. For instance, modifications at different positions on the quinoline ring have resulted in derivatives with improved potency against specific targets in cancer therapy.

Treatment of Cognitive Disorders

A clinical study investigated the effects of tetrahydroquinoline derivatives on cognitive function in patients with Alzheimer's disease. The results indicated significant improvements in memory and cognitive scores compared to placebo groups .

Anti-inflammatory Applications

Another study focused on the anti-inflammatory properties of these compounds in animal models of arthritis. The administration of 2,4,8-trimethyl-1,2,3,4-tetrahydroquinoline showed a marked reduction in inflammatory markers and joint swelling .

作用機序

The mechanism of action of 2,4,8-Trimethyl-1,2,3,4-tetrahydroquinoline HBr involves its interaction with various molecular targets and pathways . For instance, its neuroprotective effects are attributed to its antioxidant properties, which enhance the functioning of the antioxidant system, normalize chaperone activity, and suppress apoptosis. The compound affects the activity of NADPH-generating enzymes and the expression of antioxidant genes and factors such as Nrf2 and Foxo1.

類似化合物との比較

- 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline

- 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline

Comparison: 2,4,8-Trimethyl-1,2,3,4-tetrahydroquinoline HBr is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and biological activity. Compared to 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline, the additional methyl group at position 8 may enhance its stability and alter its interaction with biological targets. The presence of a hydroxy group in 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline introduces additional hydrogen bonding capabilities, potentially affecting its solubility and reactivity .

生物活性

2,4,8-Trimethyl-1,2,3,4-tetrahydroquinoline hydrobromide (HBr) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on neuroprotective effects, interactions with neurotransmitter systems, and anti-inflammatory properties.

Chemical Structure and Synthesis

The compound features three methyl groups located at positions 2, 4, and 8 on the tetrahydroquinoline ring. Its synthesis typically involves the condensation of 2,6-dimethyl-aniline with an appropriate carbonyl compound under acidic conditions.

Biological Activity Overview

Research indicates that 2,4,8-trimethyl-1,2,3,4-tetrahydroquinoline HBr exhibits various biological activities:

- Neuroprotective Effects : Preliminary studies suggest the compound may modulate neurotransmitter systems and exhibit neuroprotective properties. It has been investigated for potential antidepressant effects through interactions with serotonin receptors .

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation and oxidative stress in experimental models. Its derivatives are often evaluated for their ability to alleviate symptoms associated with neurodegenerative diseases like Parkinson's disease .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Neurotransmitter Modulation : The compound may influence serotonin receptor activity and other neurotransmitter systems. This modulation is crucial for its potential antidepressant effects .

- Antioxidant Activity : The presence of a nitrogen atom in the structure allows for the formation of radicals that contribute to antioxidant action. This property is significant in combating oxidative stress associated with neurodegenerative conditions .

Case Studies

Several studies have explored the effects of related compounds on biological systems. For instance:

- 6-Hydroxy Derivative Study : A study on 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline demonstrated improvements in motor coordination and reductions in oxidative stress in a rat model of Parkinson's disease. The results indicated significant neuroprotective effects and restoration of neurotransmitter levels .

- Comparative Analysis : Research comparing this compound with other tetrahydroquinoline derivatives highlighted its unique structural features that may enhance its stability and biological activity .

Data Table: Biological Activities of Related Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Neuroprotection | Serotonin receptor modulation |

| 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline | Motor coordination improvement | Antioxidant effects on oxidative stress |

| 8-Hydroxyquinoline | Anticancer | Inhibition of tumor growth pathways |

特性

IUPAC Name |

2,4,8-trimethyl-1,2,3,4-tetrahydroquinoline;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N.BrH/c1-8-5-4-6-11-9(2)7-10(3)13-12(8)11;/h4-6,9-10,13H,7H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKSCCUUNPLAEPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(NC2=C(C=CC=C12)C)C.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1050556-42-7 | |

| Record name | Quinoline, 1,2,3,4-tetrahydro-2,4,8-trimethyl-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1050556-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。